molecular formula C28H44 B12650604 Dinonylnaphthalene CAS No. 25358-55-8

Dinonylnaphthalene

Cat. No.: B12650604
CAS No.: 25358-55-8
M. Wt: 380.6 g/mol
InChI Key: RAADJDWNEAXLBL-UHFFFAOYSA-N
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Description

Dinonylnaphthalene is an organic compound that belongs to the class of aryl sulfonic acids. It is characterized by its high molecular weight and the presence of two nonyl groups attached to a naphthalene ring. This compound has gained significant attention due to its unique properties and wide range of applications, particularly in industrial settings.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dinonylnaphthalene is typically synthesized through the alkylation of naphthalene with nonene in the presence of a catalyst such as aluminum chloride. The reaction proceeds as follows: [ \text{Naphthalene} + \text{Nonene} \xrightarrow{\text{AlCl}_3} \text{this compound} ]

Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where naphthalene and nonene are combined under controlled conditions. The reaction mixture is then subjected to sulfonation to produce this compound sulfonic acid, which is subsequently purified through solvent extraction and ion exchange techniques .

Chemical Reactions Analysis

Types of Reactions: Dinonylnaphthalene undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form dinonylnaphthoquinone.

    Reduction: Reduction reactions can convert this compound to its corresponding hydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the naphthalene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like sulfuric acid and nitric acid are employed for sulfonation and nitration reactions, respectively.

Major Products:

    Oxidation: Dinonylnaphthoquinone

    Reduction: this compound hydro derivatives

    Substitution: this compound sulfonic acid, this compound nitro derivatives

Scientific Research Applications

Dinonylnaphthalene has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of dinonylnaphthalene involves its ability to form micelles in nonpolar solvents. These micelles can encapsulate various substances, facilitating their transport and reaction. The compound’s sulfonic acid groups play a crucial role in its activity as a phase-transfer catalyst, enabling the transfer of ions between aqueous and organic phases .

Comparison with Similar Compounds

    Didodecylnaphthalene sulfonic acid: Similar in structure but with dodecyl groups instead of nonyl groups.

    Dinonylnaphthalene disulfonic acid: Contains two sulfonic acid groups, leading to different solubility and reactivity properties.

Uniqueness: this compound is unique due to its specific alkyl chain length and the resulting balance between hydrophobic and hydrophilic properties. This makes it particularly effective in applications requiring oil-soluble corrosion inhibitors and phase-transfer catalysts .

Properties

CAS No.

25358-55-8

Molecular Formula

C28H44

Molecular Weight

380.6 g/mol

IUPAC Name

1,2-di(nonyl)naphthalene

InChI

InChI=1S/C28H44/c1-3-5-7-9-11-13-15-19-25-23-24-26-20-17-18-22-28(26)27(25)21-16-14-12-10-8-6-4-2/h17-18,20,22-24H,3-16,19,21H2,1-2H3

InChI Key

RAADJDWNEAXLBL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC1=C(C2=CC=CC=C2C=C1)CCCCCCCCC

Origin of Product

United States

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